Cas no 1797186-99-2 ((2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone)
![(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone structure](https://ja.kuujia.com/scimg/cas/1797186-99-2x500.png)
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone 化学的及び物理的性質
名前と識別子
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- (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
- (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- F6458-0075
- 1797186-99-2
- AKOS024569275
- 3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
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- インチ: 1S/C16H18N8OS/c1-11-15(26-12(2)19-11)16(25)23-7-5-22(6-8-23)13-3-4-14(21-20-13)24-10-17-9-18-24/h3-4,9-10H,5-8H2,1-2H3
- InChIKey: FHPTVNYZFANWSY-UHFFFAOYSA-N
- SMILES: C(C1SC(C)=NC=1C)(N1CCN(C2=NN=C(N3C=NC=N3)C=C2)CC1)=O
計算された属性
- 精确分子量: 370.13242840g/mol
- 同位素质量: 370.13242840g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 26
- 回転可能化学結合数: 3
- 複雑さ: 503
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 121Ų
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6458-0075-4mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-15mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-40mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 40mg |
$140.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-1mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-2μmol |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-20mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 20mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-2mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-50mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 50mg |
$160.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-100mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 100mg |
$248.0 | 2023-05-20 | |
Life Chemicals | F6458-0075-25mg |
3-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797186-99-2 | 90%+ | 25mg |
$109.0 | 2023-05-20 |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone 関連文献
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanoneに関する追加情報
Comprehensive Analysis of (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone (CAS No. 1797186-99-2)
The compound (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone, identified by its CAS No. 1797186-99-2, represents a sophisticated heterocyclic structure with significant potential in pharmaceutical and agrochemical research. This molecule combines a 2,4-dimethylthiazole moiety with a 1,2,4-triazole-substituted pyridazine core, linked via a piperazine scaffold. Its unique architecture has garnered attention in drug discovery, particularly for targeting kinase inhibition and modulating cellular signaling pathways.
Recent trends in medicinal chemistry highlight the growing demand for small-molecule modulators of protein-protein interactions, where compounds like 1797186-99-2 offer structural advantages. The thiazole-triazole-pyridazine hybrid system exhibits enhanced binding affinity due to its ability to form multiple hydrogen bonds and π-π stacking interactions. Researchers are particularly interested in its potential applications in oncology and neurodegenerative disease research, where similar scaffolds have shown promise in preclinical studies.
From a synthetic chemistry perspective, the preparation of (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone involves innovative coupling strategies. The thiazole carbonyl group is typically introduced through amide bond formation with the piperazine nitrogen, while the triazolylpyridazine unit is often prepared via nucleophilic aromatic substitution. These synthetic routes have become hot topics in organic chemistry forums, with researchers debating optimal conditions for yield improvement and stereochemical control.
The physicochemical properties of CAS No. 1797186-99-2 warrant special consideration. Computational models suggest moderate lipophilicity (clogP ~2.5) and good aqueous solubility at physiological pH, making it suitable for biological evaluation. These characteristics align with current pharmaceutical industry preferences for drug-like molecules that balance membrane permeability and solubility. The presence of both hydrogen bond donors and acceptors in its structure contributes to these favorable properties while maintaining metabolic stability.
In the context of intellectual property, derivatives of this chemical scaffold have appeared in recent patent applications related to kinase inhibitors and GPCR modulators. The structural flexibility of the piperazine linker allows for extensive medicinal chemistry optimization, addressing common challenges in lead compound development. This has led to increased commercial interest, with several CROs offering custom synthesis services for analogs of 1797186-99-2.
Analytical characterization of this compound presents unique challenges due to its heteroaromatic complexity. Advanced techniques such as LC-MS/MS and 2D NMR are typically required for full structural elucidation. The mass spectrum typically shows characteristic fragmentation patterns of the thiazole and triazolylpyridazine moieties, while the 1H NMR spectrum displays distinct signals for the dimethylthiazole protons and piperazine methylenes.
Emerging applications in materials science have expanded the potential utility of this compound beyond life sciences. The conjugated system formed by the thiazole-triazole-pyridazine arrangement exhibits interesting photophysical properties, with preliminary studies suggesting potential in organic electronics and sensor development. This multidisciplinary appeal has made 1797186-99-2 a subject of growing interest in academic and industrial research circles.
Safety and handling considerations for this compound follow standard laboratory protocols for heterocyclic compounds. While not classified as hazardous, proper personal protective equipment is recommended when handling the powder form. Storage under inert atmosphere at low temperatures (-20°C) is advised for long-term stability, particularly for solutions in organic solvents where degradation might occur over time.
The future research directions for (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone appear promising. With the increasing focus on fragment-based drug discovery and targeted protein degradation, this scaffold offers multiple points for structural modification. The scientific community anticipates seeing more structure-activity relationship studies published in coming years, potentially leading to clinical candidates derived from this innovative chemical architecture.
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